LY2334737

Description

Gemcitabine Prodrug this compound is an orally available valproic acid prodrug of gemcitabine, a broad-spectrum antimetabolite and deoxycytidine analogue with antineoplastic activity. Upon administration, gemcitabine prodrug this compound is hydrolyzed by carboxylesterase 2 (CES2) and releases gemcitabine systemically over a period of time consistent with formation rate-limited kinetics. In turn, gemcitabine is converted into the active metabolites difluorodeoxycytidine diphosphate and triphosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA replication; dFdCTP is incorporated into DNA, resulting in premature termination of DNA replication and eventually the induction of apoptosis. Compared to gemcitabine, this prodrug is able to avoid hydrolysis in enterocytes and the portal circulation thus avoiding first pass metabolism and increasing systemic gemcitabine availability. In addition, the slow release of gemcitabine may enhance efficacy while lowering toxicity. CES2, a serine ester hydrolase, is expressed in certain tumors which may allow for increased conversion of gemcitabine at the tumor site thus increases cytotoxicity.

LY-2334737 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

an orally available prodrug of gemcitabine for treatment of patients with advanced solid tumors

Propriétés

IUPAC Name |

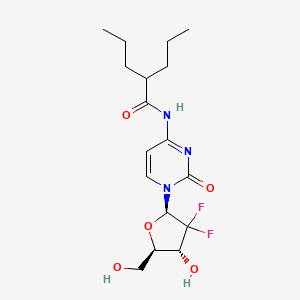

N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F2N3O5/c1-3-5-10(6-4-2)14(25)20-12-7-8-22(16(26)21-12)15-17(18,19)13(24)11(9-23)27-15/h7-8,10-11,13,15,23-24H,3-6,9H2,1-2H3,(H,20,21,25,26)/t11-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOYFIHNRBNEPI-UXIGCNINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025742 | |

| Record name | 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892128-60-8 | |

| Record name | 2′-Deoxy-2′,2′-difluoro-N-(1-oxo-2-propylpentyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892128-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-2334737 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2334737 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2334737 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLR364XYSA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LY2334737: An In-Depth Technical Guide to an Oral Gemcitabine Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2334737 is an orally bioavailable prodrug of the widely used chemotherapeutic agent, gemcitabine. Developed to overcome the limitations of intravenous gemcitabine administration, namely its rapid metabolism and short half-life, this compound offers the potential for prolonged tumor cell exposure to the active drug through a convenient oral dosing regimen. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Introduction: The Rationale for an Oral Gemcitabine Prodrug

Gemcitabine (2',2'-difluorodeoxycytidine), a cornerstone in the treatment of various solid tumors including pancreatic, non-small cell lung, ovarian, and breast cancers, suffers from a significant drawback: its rapid inactivation in the bloodstream. The enzyme cytidine deaminase, present in high concentrations in the plasma and liver, quickly metabolizes gemcitabine into its inactive form, 2',2'-difluorodeoxyuridine (dFdU). This rapid clearance necessitates intravenous administration and results in a short drug exposure time for tumor cells.

To address these limitations, this compound was designed as a prodrug of gemcitabine. By attaching a valproic acid moiety to the gemcitabine molecule, this compound is protected from premature deamination. This chemical modification allows for oral administration and subsequent slow, systemic hydrolysis to release the parent drug, gemcitabine, leading to sustained plasma concentrations and prolonged exposure of tumor tissues to the active cytotoxic agent.

Mechanism of Action

The pharmacological activity of this compound is dependent on its conversion to gemcitabine and the subsequent intracellular phosphorylation of gemcitabine into its active metabolites.

Prodrug Activation

Upon oral administration, this compound is absorbed and systemically distributed. The key step in its activation is the hydrolysis of the amide bond linking valproic acid to gemcitabine. This process is primarily mediated by the enzyme carboxylesterase 2 (CES2) , which is expressed in the liver and gastrointestinal tract. The slow, rate-limited cleavage by CES2 results in the gradual release of gemcitabine into the circulation.

Intracellular Activation and Cytotoxic Effects of Gemcitabine

Once gemcitabine is released, it is transported into cancer cells where it undergoes a series of phosphorylation steps to become pharmacologically active.

-

Monophosphorylation: Deoxycytidine kinase (dCK) phosphorylates gemcitabine to form gemcitabine monophosphate (dFdCMP).

-

Diphosphorylation: Nucleoside monophosphate kinase converts dFdCMP to gemcitabine diphosphate (dFdCDP).

-

Triphosphorylation: Nucleoside diphosphate kinase further phosphorylates dFdCDP to form the active metabolite, gemcitabine triphosphate (dFdCTP).

These active metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of DNA Synthesis: dFdCTP acts as a competitive inhibitor of deoxycytidine triphosphate (dCTP) and is incorporated into the growing DNA strand. This incorporation leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed, ultimately halting DNA replication and inducing apoptosis.

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool further enhances the inhibition of DNA replication.

The culmination of these actions is the induction of programmed cell death, or apoptosis, in rapidly dividing cancer cells.

Preclinical Studies

Preclinical evaluation of this compound in various cancer models has demonstrated its potential as an orally active anticancer agent.

In Vitro Cytotoxicity

While specific IC50 values for this compound are not extensively reported in the public domain, its cytotoxic activity is contingent on its conversion to gemcitabine. The in vitro efficacy of gemcitabine is well-documented across a range of cancer cell lines.

| Cell Line | Cancer Type | Gemcitabine IC50 (µM) |

| BxPC-3 | Pancreatic | ~0.01 - 1.0 |

| MIA PaCa-2 | Pancreatic | ~0.1 - 10.0 |

| PANC-1 | Pancreatic | ~0.1 - 10.0 |

| AsPC-1 | Pancreatic | ~0.01 - 1.0 |

| Capan-1 | Pancreatic | ~1.0 - 100.0 |

| HCT-116 | Colon | ~0.01 - 0.1 |

| A549 | Lung | ~0.01 - 1.0 |

| NCI-H460 | Lung | ~0.01 - 0.1 |

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

In Vivo Efficacy in Xenograft Models

Studies in mice bearing human tumor xenografts have shown that oral administration of this compound can effectively inhibit tumor growth. In a colon cancer xenograft model (HCT-116), daily oral dosing of this compound resulted in significant tumor growth inhibition, comparable to that achieved with intravenously administered gemcitabine. These studies highlight the ability of this compound to deliver therapeutically relevant concentrations of gemcitabine to the tumor site.

Clinical Studies

This compound has been evaluated in several Phase I clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary antitumor activity in patients with advanced solid tumors.

Dose Escalation, Maximum Tolerated Dose (MTD), and Dose-Limiting Toxicities (DLTs)

Phase I studies have explored various dosing schedules for this compound, including daily administration for 14 days of a 21-day cycle, and every-other-day dosing. These trials have established the MTD and identified the DLTs associated with this oral prodrug.

| Study Population | Dosing Schedule | MTD | DLTs |

| Advanced Solid Tumors | Daily for 14 days, 21-day cycle | 40 mg | Fatigue, elevated transaminases, thrombocytopenia, pyrexia, pulmonary embolism |

| Advanced Solid Tumors | Every other day for 21 days, 28-day cycle | 90 mg | Diarrhea, transaminase increase |

| Japanese Patients (Advanced Solid Tumors) | Daily for 14 days, 21-day cycle | 30 mg | Hepatic toxicities, thrombocytopenia |

Pharmacokinetics

Pharmacokinetic analyses from Phase I trials have demonstrated that this compound is orally absorbed and slowly converted to gemcitabine, leading to prolonged systemic exposure to the active drug. A dose-proportional increase in the exposure (AUC and Cmax) of both this compound and gemcitabine has been observed. The inactive metabolite, dFdU, has been shown to accumulate with repeated dosing.

| Compound | Parameter | Value (at MTD of 40 mg daily) |

| This compound | Cmax (ng/mL) | ~30 - 50 |

| Tmax (hr) | ~2 - 4 | |

| AUC (nghr/mL) | Varies with dosing schedule | |

| Gemcitabine | Cmax (ng/mL) | ~3 - 6 |

| Tmax (hr) | ~4 - 8 | |

| AUC (nghr/mL) | Varies with dosing schedule | |

| dFdU | Accumulation Index | ~4.3 |

Note: Pharmacokinetic parameters are approximate and can vary between individuals and studies.

Antitumor Activity

While Phase I trials are primarily focused on safety and pharmacokinetics, signs of antitumor activity have been observed with this compound treatment. Stable disease has been achieved in a number of patients with various advanced solid tumors.

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of this compound or gemcitabine for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

Human Tumor Xenograft Model

-

Cell Implantation: A specified number of human cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives oral this compound at a specified dose and schedule, while the control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group, and the antitumor efficacy of this compound is assessed by comparing the tumor growth in the treated group to the control group.

Phase I Clinical Trial Design

-

Patient Selection: Patients with advanced or metastatic solid tumors who have exhausted standard therapeutic options are screened for eligibility based on predefined inclusion and exclusion criteria.

-

Dose Escalation: A "3+3" dose-escalation design is commonly used, where cohorts of 3-6 patients receive escalating doses of this compound.

-

Treatment Cycle: Patients are treated in cycles (e.g., 21 or 28 days) with a specific dosing schedule.

-

Safety Monitoring: Patients are closely monitored for adverse events, and dose-limiting toxicities are recorded.

-

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentrations of this compound, gemcitabine, and dFdU.

-

Tumor Assessment: Tumor response is evaluated periodically using imaging techniques (e.g., CT or MRI) and standardized criteria (e.g., RECIST).

-

MTD Determination: The MTD is defined as the highest dose level at which no more than one out of six patients experiences a DLT.

Conclusion

This compound represents a promising oral prodrug of gemcitabine with the potential to improve the therapeutic index of this important anticancer agent. By enabling oral administration and providing prolonged exposure to the active drug, this compound may offer enhanced convenience and efficacy for patients with a variety of solid tumors. Further clinical development is warranted to fully elucidate its role in cancer therapy.

Carboxylesterase 2 (CES2) Activation of LY2334737: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2334737 is an orally bioavailable prodrug of the potent anticancer agent gemcitabine.[1] Designed to overcome the limitations of intravenous gemcitabine administration, this compound offers the potential for prolonged systemic exposure to the active drug and a more convenient dosing regimen for patients.[2][3] The activation of this prodrug is a critical step in its therapeutic action and is primarily mediated by the enzyme Carboxylesterase 2 (CES2).[1][4][5] This technical guide provides an in-depth overview of the CES2-mediated activation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological processes.

Mechanism of Activation

This compound is a valproic acid ester of gemcitabine.[1] This modification protects the parent drug from premature metabolism and allows for oral absorption.[6] Following administration, this compound is hydrolyzed by CES2, which cleaves the ester bond to release active gemcitabine and valproic acid.[1] Gemcitabine is then taken up by cancer cells and phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[1] These active metabolites inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[1] The slow rate of hydrolysis of the amide bond in this compound by CES2 results in a sustained release of gemcitabine.[3][7]

dot

Caption: Metabolic activation pathway of this compound.

Quantitative Data Summary

The sensitivity of cancer cells to this compound is directly correlated with their expression levels of CES2.[5] The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine

| Cell Line | CES2 Expression | This compound EC50 (µM) | Gemcitabine EC50 (µM) | Fold Difference (this compound vs. Gemcitabine) |

| HCT-116 (Mock) | Low | 2.33 | 0.012 - 0.016 | ~145-194 |

| HCT-116 (CES2 Transfectant) | High | 0.16 | 0.012 - 0.016 | ~10-13 |

| SK-OV-3 (Parental) | High | Not specified | 0.024 - 0.034 | Not applicable |

| SK-OV-3 (CES2 Knockdown) | Low | Increased vs. Parental | 0.024 - 0.034 | Not applicable |

Table 2: In Vitro Hydrolysis of this compound

| Cell Line/Lysate | CES2 Expression | [³H]this compound Hydrolysis (%) | Time (hours) |

| HCT-116 (Mock) Lysate | Low | 2.2 | 20 |

| HCT-116 (CES2 Transfectant) Lysate | High | 8.9 | 20 |

Data sourced from[5].

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Dose | Dosing Schedule | Outcome |

| HCT-116 (Mock) | This compound | 3.2 mg/kg | Oral, once daily for 21 days | No significant tumor growth inhibition |

| HCT-116 (CES2 Transfectant) | This compound | 3.2 mg/kg | Oral, once daily for 21 days | Significant tumor growth inhibition (P ≤ 0.001) |

| HCT-116 | This compound | 7.55 mg/kg | Oral, once daily for 14 days | 67% maximal tumor growth inhibition |

| Patient-Derived Lung Tumor (LXFE 397) | This compound | 6 mg/kg | Oral, daily for 21 days | Significantly better response than gemcitabine (P ≤ 0.001) |

| Patient-Derived Lung Tumor (LXFE 937) | This compound | 6 mg/kg | Oral, daily for 21 days | Equivalent activity to 240 mg/kg i.v. gemcitabine weekly for 3 weeks |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and CES2.

CES2 Activity Assay (Hydrolysis of this compound)

This protocol describes the determination of CES2-mediated hydrolysis of radiolabeled this compound in cell lysates.

Materials:

-

[³H]this compound

-

Cell lysates from mock and CES2-transfected cells

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare cell lysates from both mock and CES2-transfected cells.

-

Incubate a known concentration of [³H]this compound (e.g., 250 nM) with a specified amount of cell lysate protein.[5]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 hours).[5]

-

Stop the reaction by adding a suitable quenching agent.

-

Separate the unhydrolyzed [³H]this compound from the radiolabeled gemcitabine product using an appropriate chromatographic method (e.g., HPLC).

-

Quantify the amount of radioactivity in the fractions corresponding to the parent compound and the metabolite using a scintillation counter.

-

Calculate the percentage of hydrolysis by dividing the radioactivity of the gemcitabine fraction by the total radioactivity.

dot

References

- 1. Prognostic and Immunological Roles of CES2 in Breast Cancer and Potential Application of CES2-Targeted Fluorescent Probe DDAB in Breast Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to LY2334737: Chemical Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, an orally available prodrug of the anticancer agent gemcitabine. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experiments.

Chemical Structure and Properties

This compound is a valproic acid ester of gemcitabine, designed to improve the oral bioavailability and therapeutic window of gemcitabine.[1][2] The chemical structure of this compound features a valproate moiety linked to the gemcitabine core through an amide bond.[1] This modification protects the molecule from rapid deamination in the gastrointestinal tract and plasma.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide | [3] |

| Molecular Formula | C17H25F2N3O5 | [3] |

| Molecular Weight | 389.39 g/mol | [4] |

| CAS Number | 892128-60-8 | [3] |

| SMILES | CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F | [3] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug that is systemically converted to the active cytotoxic agent, gemcitabine.[2] Upon oral administration, this compound is absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 2 (CES2), which is predominantly expressed in the liver and gastrointestinal tract, as well as in certain tumors.[2][3] This enzymatic cleavage releases gemcitabine and valproic acid.[1]

Once released, gemcitabine is transported into cells and undergoes intracellular phosphorylation by deoxycytidine kinase to form gemcitabine monophosphate (dFdCMP).[6] Further phosphorylation steps lead to the formation of the active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2][6] These active metabolites exert their cytotoxic effects through two primary mechanisms:

-

dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[2]

-

dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[2]

Signaling Pathway of this compound

Pharmacological Properties and Clinical Data

Preclinical and clinical studies have evaluated the pharmacokinetics, safety, and efficacy of this compound.

Table 2: Summary of Pharmacokinetic Parameters of this compound and Gemcitabine

| Parameter | Value | Study Population | Reference |

| This compound MTD (monotherapy) | 40 mg/day | Patients with advanced solid tumors | [1][7] |

| This compound MTD (with docetaxel) | 10 mg/day | Patients with advanced solid tumors | [4] |

| This compound MTD (QoD schedule) | 90 mg | Patients with advanced solid tumors | [8] |

| dFdU Accumulation Index | 4.3 (CV: 20%) | Patients with advanced solid tumors | [1][7] |

Table 3: Summary of Clinical Efficacy and Toxicity of this compound

| Outcome | Result | Study Population | Reference |

| Antitumor Activity | Stable disease observed in 22 patients | Patients with advanced solid tumors | [1] |

| 2 patients achieved partial response, 10 had stable disease (with docetaxel) | Patients with advanced solid tumors | [4] | |

| 2 patients with stable disease for 135 and 155 days (30 mg/day) | Japanese patients with advanced solid tumors | [5] | |

| Common Adverse Events | Fatigue, nausea, vomiting, diarrhea, anorexia, pyrexia, elevated transaminases | Patients with advanced solid tumors | [1] |

| Dose-Limiting Toxicities | Fatigue, elevated transaminases, hepatic toxicities, thrombocytopenia | Patients with advanced solid tumors | [1][5][7] |

Experimental Protocols

Carboxylesterase 2 (CES2) Hydrolysis Assay

This protocol is designed to determine the rate of this compound hydrolysis by CES2.

CES2 Hydrolysis Assay Workflow

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of radiolabeled [3H]this compound.

-

Obtain or prepare human recombinant CES2 isozymes or cell lysates from CES2-expressing cell lines.[3]

-

Prepare an incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the recombinant CES2 or cell lysate with the incubation buffer.

-

Add [3H]this compound to a final concentration of 500 nmol/L.[1]

-

To prevent deamination of the released gemcitabine, add a cytidine deaminase inhibitor such as tetrahydrouridine (THU) to a final concentration of 1 mmol/L.[1]

-

Incubate the mixture at 37°C for a specified time (e.g., 18 hours).[1]

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Separate the unhydrolyzed [3H]this compound from the product, [3H]gemcitabine, using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantify the amount of [3H]gemcitabine produced using a scintillation counter.

-

Calculate the percentage of hydrolysis.

-

Quantification of Gemcitabine and its Active Metabolites by LC-MS/MS

This protocol details the simultaneous quantification of gemcitabine, dFdCDP, and dFdCTP in tumor tissue.[3][4]

Methodology:

-

Sample Preparation:

-

Homogenize a minimum of 10 mg of tumor tissue in ice-cold 50% (v/v) acetonitrile containing a cytidine deaminase inhibitor (e.g., 25 µg/mL tetrahydrouridine) to a final concentration of 0.05 mg/µL.[3]

-

Add an aliquot of the homogenate to ice-cold 50% (v/v) acetonitrile containing internal standards (e.g., 5'-deoxy-5-fluorouridine and 13C9, 15N3-cytidine triphosphate).[3]

-

Vortex and centrifuge to pellet the protein.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Employ a porous graphitic carbon column for chromatographic separation.[3]

-

Use a gradient elution with a mobile phase consisting of ammonium bicarbonate in an acetonitrile/water mixture.[6]

-

Set the mass spectrometer to detect the specific mass-to-charge ratios of gemcitabine, dFdCDP, and dFdCTP and their corresponding internal standards.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using spiked tumor homogenates from untreated animals.[3]

-

Quantify the concentration of each analyte in the samples by comparing their peak areas to the calibration curves.

-

In Vivo Human Tumor Xenograft Model

This protocol describes the evaluation of this compound efficacy in a human tumor xenograft model.[1]

Methodology:

-

Cell Culture and Implantation:

-

Culture a human cancer cell line (e.g., HCT-116) in appropriate media.

-

Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 3.2 mg/kg once daily for 21 days).[1]

-

The control group receives the vehicle used to formulate the drug.

-

-

Tumor Measurement and Analysis:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length × width^2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CES2 expression).[1]

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value.

-

Western Blot for CES2 Expression

This protocol is for detecting the protein expression of CES2 in cell or tissue lysates.

Methodology:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for human CES2.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantitative Real-Time PCR (qRT-PCR) for CES2 mRNA Expression

This protocol is for quantifying the mRNA expression level of CES2.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using a PCR master mix, cDNA template, and specific primers and probes for the human CES2 gene.

-

Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the CES2 gene and the housekeeping gene.

-

Calculate the relative mRNA expression of CES2 using the ΔΔCt method.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Antiviral Profile of LY2334737: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2334737 is an orally bioavailable prodrug of the nucleoside analog gemcitabine.[1] Developed initially as a more stable and orally administered alternative to gemcitabine for anticancer therapy, recent research has unveiled its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the antiviral activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Antiviral Action

This compound is a valproic acid ester of gemcitabine. Its primary mechanism of action involves intracellular hydrolysis by the enzyme carboxylesterase 2 (CES2) to release its active metabolite, gemcitabine.[1] Gemcitabine, a deoxycytidine analog, is then sequentially phosphorylated by cellular kinases to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.

The antiviral effects of gemcitabine, and by extension this compound, are primarily attributed to two interconnected pathways:

-

Inhibition of Viral RNA Synthesis: Gemcitabine triphosphate (dFdCTP) acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA chain elongation. This directly halts the replication of the viral genome.

-

Induction of Innate Immunity: Gemcitabine has been shown to induce the expression of interferon-stimulated genes (ISGs), key components of the innate immune response to viral infections. This is thought to occur through the inhibition of pyrimidine biosynthesis, which triggers a cellular stress response that activates antiviral signaling pathways.

Quantitative Antiviral Activity

While direct quantitative antiviral data for this compound is still emerging, studies have demonstrated its potent activity against Enterovirus A71 (EV-A71). In vivo studies have shown that this compound can protect mice from lethal EV-A71 infection.[2] The majority of in vitro quantitative data available focuses on its active metabolite, gemcitabine, which exhibits broad-spectrum antiviral activity against a range of RNA viruses.

Table 1: In Vitro Antiviral Activity of Gemcitabine (Active Metabolite of this compound)

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Picornaviridae | Enterovirus 71 (EV-A71) | RD | Plaque Reduction | 0.419 | >15 | >35.8 |

| Picornaviridae | Coxsackievirus B3 (CVB3) | Vero | Replicon | 0.4 | - | - |

| Picornaviridae | Human Rhinovirus (HRV) | - | - | 1-5 | - | - |

| Coronaviridae | SARS-CoV-2 | Vero | Image-based | 1.2 | >300 | >250 |

| Coronaviridae | MERS-CoV | Vero E6 | - | 1.2 | - | - |

| Coronaviridae | SARS-CoV | Vero E6 | - | 4.9 | - | - |

| Flaviviridae | Zika Virus (ZIKV) | RPE | - | 0.01 | >10 | >1000 |

| Retroviridae | Murine Leukemia Virus (MuLV) | - | - | 0.0016 | - | - |

Experimental Protocols

Plaque Reduction Assay for Enterovirus A71

This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.

Materials:

-

Human Rhabdomyosarcoma (RD) cells

-

Enterovirus A71 (EV-A71) stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound or Gemcitabine

-

Carboxymethylcellulose (for overlay)

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

-

24-well plates

Procedure:

-

Cell Seeding: Seed RD cells in 24-well plates at a density that will result in a confluent monolayer the following day.

-

Compound Preparation: Prepare serial dilutions of this compound or gemcitabine in DMEM.

-

Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of EV-A71 calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound or vehicle control.

-

Overlay: After a further incubation period, remove the compound-containing medium and overlay the cells with DMEM containing 1.2% carboxymethylcellulose and the respective compound concentration.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Visualizations

Logical Workflow for In Vitro Antiviral Assay

References

Preclinical Profile of LY2334737: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for LY2334737, an orally available prodrug of the chemotherapeutic agent gemcitabine. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the core preclinical data, including pharmacokinetic profiles, in vivo efficacy, and the underlying mechanism of action.

Core Concept: A Novel Oral Prodrug of Gemcitabine

This compound is a valproic acid ester of gemcitabine designed to overcome the limitations of oral gemcitabine administration, primarily extensive first-pass metabolism.[1][2] By masking the site of deamination, this compound is absorbed largely intact and undergoes slow hydrolysis in vivo, leading to a sustained systemic exposure to gemcitabine.[1][3][4]

Mechanism of Action and Signaling Pathway

Upon oral administration, this compound is absorbed and systemically distributed. The prodrug is then hydrolyzed by the enzyme carboxylesterase 2 (CES2), predominantly found in the liver and gastrointestinal tract, to release active gemcitabine and valproic acid.[2][5][6] Gemcitabine is subsequently taken up by cancer cells and intracellularly phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit DNA synthesis and induce apoptosis through two primary mechanisms: dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication, and dFdCTP is incorporated into DNA, leading to chain termination and cell death.[2]

Figure 1: Mechanism of action of this compound.

Quantitative Preclinical Data

Pharmacokinetics

Pharmacokinetic studies in mice, rats, and dogs demonstrated that orally administered this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.5 hours across all three species.[1] The prodrug design successfully leads to prolonged systemic exposure to gemcitabine.[1]

Table 1: Summary of Pharmacokinetic Parameters of this compound and Gemcitabine Following a Single Oral Dose of this compound

| Species | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |

| Mouse | 4.3 | This compound | 1340 | 0.5 | 2090 |

| Gemcitabine | 133 | 0.5 | 390 | ||

| Rat | 1 | This compound | 457 | 0.5 | 694 |

| Gemcitabine | 27.6 | 2 | 148 | ||

| Dog | 1 | This compound | 423 | 0.5 | 1790 |

| Gemcitabine | 16.5 | 4 | 206 |

Data sourced from Wickremsinhe et al., 2013.

In Vivo Antitumor Efficacy

This compound has demonstrated significant antitumor activity in various human tumor xenograft models, both as a monotherapy and in combination with other agents.

Table 2: Antitumor Activity of this compound Monotherapy in Human Tumor Xenograft Models

| Xenograft Model | Tumor Type | Dose and Schedule | Maximum Tumor Growth Inhibition (%) |

| HCT-116 | Colon | 7.55 mg/kg, PO, QD for 14 days | 67 |

| HT-29 | Colon | 4 mg/kg, PO, QD for 14 days | 89 |

| LXFE 397 | Non-Small Cell Lung | 6 mg/kg, PO, QD for 21 days | Significantly greater than gemcitabine |

| PXF 1118 | Mesothelioma | 6 mg/kg, PO, QD for 21 days | Equivalent to 240 mg/kg IV gemcitabine |

Data sourced from Cleverly et al., 2013 (Molecular Cancer Therapeutics).[1]

Table 3: Antitumor Activity of this compound in Combination with Capecitabine in Human Colon Cancer Xenograft Models (14-day daily oral gavage)

| Xenograft Model | This compound (4 mg/kg) TGI (%) | Capecitabine (MTD) TGI (%) | Combination TGI (%) |

| HCT-116 | 50-55 | 50-55 | > Monotherapy (p ≤ 0.01) |

| HT-29 | 89 | 68 | 93 |

| CXF 676 | 51 | 60 | 78 |

Data sourced from Cleverly et al., 2013 (Molecular Cancer Therapeutics).[1][3] MTD: Maximum Tolerated Dose (175 mg/kg for HCT-116, 150 mg/kg for HT-29 and CXF 676).

Experimental Protocols

In Vitro Hydrolysis of this compound

Objective: To determine the enzymatic hydrolysis of this compound.

Methodology:

-

Human recombinant carboxylesterase isozymes (CES1, CES2, CES3) were used.

-

Enzyme studies were conducted at 37°C.

-

The reaction mixture contained [³H]this compound (100 nmol/L) and each rhCES preparation (25 to 100 µg/mL).

-

Kinetic studies for CES2 used 22.5 µg/mL of the enzyme with [³H]this compound concentrations ranging from 2.5 to 250 µmol/L for a 30-minute incubation.

-

The disappearance of this compound and the appearance of gemcitabine were monitored by high-pressure liquid chromatography (HPLC).

Figure 2: Experimental workflow for in vitro hydrolysis assay.

Human Tumor Xenograft Studies in Mice

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Animal Model: Athymic nude mice were used.

-

Tumor Implantation: Human tumor cells (e.g., HCT-116, HT-29) were subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a specified volume, after which mice were randomized into control and treatment groups.

-

Drug Administration:

-

This compound was administered orally (PO) via gavage.

-

Capecitabine was administered orally (PO) via gavage.

-

Gemcitabine HCl was administered intraperitoneally (IP).

-

The vehicle was administered to the control group.

-

-

Dosing Schedules: Various metronomic dosing schedules were employed, typically daily for a specified number of days.

-

Efficacy Endpoint: Tumor volumes were measured regularly using calipers, and tumor growth inhibition was calculated. Body weight was monitored as a measure of toxicity.

Figure 3: Experimental workflow for in vivo xenograft studies.

Conclusion

The preclinical data for this compound strongly support its development as an oral prodrug of gemcitabine. Its favorable pharmacokinetic profile, characterized by intact absorption and sustained release of the active drug, translates to significant antitumor efficacy in various xenograft models. The mechanism of action, reliant on hydrolysis by CES2, has been well-elucidated. The promising results from monotherapy and combination studies in preclinical models provide a solid foundation for further clinical investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical Absorption, Distribution, Metabolism, and Excretion of an Oral Amide Prodrug of Gemcitabine Designed to Deliver Prolonged Systemic Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine (this compound) and confers prodrug sensitivity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Oral LY2334737: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of LY2334737, an orally administered prodrug of the widely used chemotherapeutic agent, gemcitabine. This compound was developed to overcome the limitations of oral gemcitabine, primarily its extensive first-pass metabolism and subsequent low bioavailability.[1][2] By masking the metabolic site of gemcitabine, this compound allows for oral administration, leading to prolonged systemic exposure to the active drug.[3] This document details the metabolic pathway, summarizes pharmacokinetic data from key clinical trials, and outlines the experimental and analytical methodologies employed in its evaluation.

Metabolic Activation and Mechanism of Action

This compound is a valproic acid amide prodrug of gemcitabine.[4] Upon oral administration, it is absorbed and subsequently hydrolyzed in the body to release the active cytotoxic agent, gemcitabine. This conversion is primarily mediated by the enzyme carboxylesterase 2 (CES2).[4] Once gemcitabine is released, it exerts its anticancer effects through a well-established mechanism of action. It is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites, which disrupt DNA synthesis, ultimately leading to apoptosis in rapidly dividing cancer cells.[4]

Pharmacokinetic Profile

Clinical studies have demonstrated that this compound exhibits linear pharmacokinetics, with a dose-proportional increase in exposure of both the prodrug and the released gemcitabine.[2][5][6] Following oral administration, this compound is rapidly absorbed. The slow hydrolysis to gemcitabine results in sustained plasma concentrations of the active drug.[3] The major metabolite, 2',2'-difluorodeoxyuridine (dFdU), is formed from the deamination of gemcitabine and tends to accumulate due to its longer half-life.[2][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, gemcitabine (dFdC), from a Phase I dose-escalation study.

Table 1: Pharmacokinetic Parameters of this compound and Gemcitabine (dFdC) after a Single Oral Dose of this compound

| Dose of this compound (mg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |

| 5 | This compound | 10.4 | 28.9 |

| dFdC | 1.8 | 6.5 | |

| 10 | This compound | 20.1 | 58.7 |

| dFdC | 3.2 | 12.4 | |

| 20 | This compound | 40.5 | 119 |

| dFdC | 5.8 | 25.1 | |

| 30 | This compound | 61.2 | 181 |

| dFdC | 8.1 | 37.8 | |

| 40 | This compound | 82.1 | 245 |

| dFdC | 10.5 | 50.6 | |

| 50 | This compound | 103 | 310 |

| dFdC | 12.8 | 63.5 |

Data derived from a Phase I clinical trial by Koolen et al., 2011. Cmax and AUC values represent geometric means.

Table 2: Pharmacokinetic Parameters of this compound and Gemcitabine (dFdC) on Day 14 of Daily Dosing

| Dose of this compound (mg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |

| 5 | This compound | 11.2 | 32.1 |

| dFdC | 2.1 | 7.8 | |

| 10 | This compound | 22.5 | 65.4 |

| dFdC | 3.9 | 15.2 | |

| 20 | This compound | 45.1 | 132 |

| dFdC | 7.1 | 30.8 | |

| 30 | This compound | 68.1 | 201 |

| dFdC | 9.9 | 46.2 | |

| 40 | This compound | 91.5 | 271 |

| dFdC | 12.3 | 61.9 |

Data derived from a Phase I clinical trial by Koolen et al., 2011. Cmax and AUC values represent geometric means.

Experimental Protocols

The pharmacokinetic data presented were primarily generated from Phase I clinical trials involving patients with advanced solid tumors.[5][6][7]

Study Design

The studies typically followed a dose-escalation design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[2][5] Patients were administered escalating doses of this compound, often on a daily schedule for a set number of days followed by a rest period (e.g., daily for 14 days of a 21-day cycle).[5]

Pharmacokinetic Sampling

Blood samples for pharmacokinetic analysis were collected at multiple time points. A typical sampling schedule included pre-dose and several post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours after dosing) on day 1 and at steady state (e.g., day 14).[1] To prevent the degradation of gemcitabine in the collected samples, blood was drawn into tubes containing an inhibitor of cytidine deaminase, such as tetrahydrouridine.[1]

Analytical Methodology

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of this compound, gemcitabine, and its major metabolite, dFdU, in human plasma.[8]

Sample Preparation: The method typically involves protein precipitation from a small volume of plasma.

Chromatography: Due to the differing physicochemical properties of the analytes, a column-switching technique may be employed to achieve optimal separation.[8]

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]

Validation: The assay is validated according to regulatory guidelines, with established linearity, accuracy, precision, and stability.[8] The validated quantification ranges are typically in the order of 0.1 to 100 ng/mL for this compound, 0.25 to 100 ng/mL for gemcitabine, and 1 to 1000 ng/mL for dFdU.[8]

Conclusion

This compound is an orally bioavailable prodrug of gemcitabine that demonstrates a linear pharmacokinetic profile. Its slow enzymatic conversion to gemcitabine results in prolonged systemic exposure to the active drug, a desirable characteristic for cancer chemotherapy. The pharmacokinetic properties have been well-characterized in Phase I clinical trials, supported by robust analytical methodologies. This in-depth guide provides drug development professionals with the core technical information on the pharmacokinetics of oral this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of this compound, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I study of oral gemcitabine prodrug (this compound) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High sensitive assay employing column switching chromatography to enable simultaneous quantification of an amide prodrug of gemcitabine (this compound), gemcitabine, and its metabolite dFdU in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating LY2334737 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2334737 is an orally available prodrug of the well-established cytotoxic agent gemcitabine. Developed to overcome the limitations of intravenous gemcitabine, such as rapid metabolism and inconvenient administration, this compound offers the potential for prolonged systemic exposure to gemcitabine through a convenient oral route. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data in solid tumors, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

This compound is a valproic acid ester of gemcitabine. This modification protects the metabolically vulnerable amine group of gemcitabine from rapid deamination by cytidine deaminase (CDA) in the plasma and liver.[1] Upon oral administration, this compound is absorbed intact and is systemically hydrolyzed by the enzyme carboxylesterase 2 (CES2), which is highly expressed in the liver and gastrointestinal tract, to release active gemcitabine.[2][3] This slow, controlled release mimics a prolonged infusion of gemcitabine, leading to sustained systemic exposure.[4]

Once released, gemcitabine is intracellularly phosphorylated by deoxycytidine kinase to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1] These active forms exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[3]

-

DNA Chain Termination: dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[3]

The expression of CES2 in some tumors may also lead to increased intratumoral conversion of this compound to gemcitabine, potentially enhancing its cytotoxic activity at the tumor site.[3]

Preclinical Studies

Preclinical investigations in human tumor xenograft models have demonstrated the antitumor activity of orally administered this compound. In a human colon tumor xenograft model, this compound resulted in higher incorporation of dFdC into tumor DNA compared to gemcitabine.[1]

A study evaluating the efficacy of low-dose oral metronomic dosing of this compound in human tumor xenografts showed significant antitumor activity in the HCT-116 colon cancer model.[4] Dosing once a day for 14 days resulted in a dose-dependent tumor growth inhibition.[4]

| Xenograft Model | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| HCT-116 (Colon) | Once a day for 14 days | 3.77 | Significant (P ≤ 0.01) | [4] |

| HCT-116 (Colon) | Once a day for 14 days | 7.55 | 67 (Maximal) | [4] |

Clinical Studies

Several Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.

Monotherapy and Combination with Erlotinib

A Phase I study investigated this compound as a monotherapy and in combination with erlotinib in 65 patients with advanced or metastatic cancer.[1][5]

Key Findings:

-

Maximum Tolerated Dose (MTD): 40 mg of this compound administered once daily.[5]

-

Dose-Limiting Toxicities (DLTs): The most frequent DLT for monotherapy was fatigue, followed by elevated transaminase levels, both observed at the 40- to 50-mg dose levels.[5] In the combination arm, DLTs at the 40-mg dose were fatigue and elevated liver enzyme levels.[5]

-

Common Adverse Events: Fatigue, nausea, vomiting, diarrhea, anorexia, pyrexia, and elevated transaminase levels were the most common adverse events.[5]

-

Pharmacokinetics: The study showed a dose-proportional increase in this compound and gemcitabine exposure.[5] The inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) accumulated with an index of 4.3.[5]

-

Antitumor Activity: While no complete or partial responses were observed, stable disease was achieved in 22 patients.[5] One patient with prostate cancer had a complete response in prostate-specific antigen for 4 cycles.[5]

| Parameter | Value | Reference |

| Total Patients | 65 | [5] |

| MTD (Monotherapy & Combination) | 40 mg/day | [5] |

| Most Common DLTs | Fatigue, Elevated Transaminases | [5] |

| Stable Disease | 22 patients | [5] |

Study in Japanese Patients

A Phase I study in 13 Japanese patients with advanced solid tumors evaluated escalating doses of this compound.[6]

Key Findings:

-

Tolerated Dose: this compound was tolerated up to 30 mg/day.[6]

-

Dose-Limiting Toxicities (DLTs): At the 40 mg dose, three patients experienced DLTs, including hepatic toxicities (Grade 3/4 transaminase and Grade 1-3 bilirubin elevation) and Grade 4 thrombocytopenia.[6] One DLT of Grade 3 transaminase elevation occurred at the 30 mg dose.[6]

-

Pharmacogenetics: An exploratory analysis suggested a potential association between a genetic variation in the CES2 gene and the observed DLTs.[6]

-

Antitumor Activity: Two patients treated with 30 mg/day achieved stable disease with progression-free survival of 135 and 155 days.[6]

| Parameter | Value | Reference |

| Total Patients | 13 | [6] |

| Tolerated Dose | 30 mg/day | [6] |

| DLTs at 40 mg | Hepatic toxicities, Thrombocytopenia | [6] |

| Stable Disease (at 30 mg) | 2 patients | [6] |

Combination with Capecitabine

A Phase 1b study evaluated this compound in combination with capecitabine in 15 patients with advanced solid tumors.[7][8]

Key Findings:

-

Doses Explored: this compound doses up to 40 mg/day were explored in combination with 650 mg/m² capecitabine twice daily.[7][8]

-

Dose-Limiting Toxicities (DLTs): Three DLTs were reported in two patients (fatigue, diarrhea, and hyponatremia; all Grade 3).[8] The MTD was not reached.[7]

-

Pharmacokinetics: No drug-drug interactions were observed between this compound and capecitabine.[7][8]

-

Antitumor Activity: Seven patients achieved stable disease.[8]

| Parameter | Value | Reference |

| Total Patients | 15 | [8] |

| Explored this compound Dose | Up to 40 mg/day | [8] |

| Stable Disease | 7 patients | [8] |

Different Dosing Schedules

Another Phase I study in 73 patients with advanced solid tumors investigated two different dosing schedules of this compound: every other day (QoD) and once daily for 7 days every other week (QD).[9]

Key Findings:

-

Recommended Phase II Dose and Schedule: 90 mg given every other day for 21 days.[9]

-

Dose-Limiting Toxicities (DLTs): In the QoD arm, DLTs at 100 mg included Grade 3 diarrhea and transaminase increase.[9] In the QD arm, DLTs at 90 mg included Grade 3 diarrhea, edema, and liver failure.[9]

-

Pharmacokinetics: Both schedules displayed linear pharmacokinetics with no accumulation after repeated dosing.[9]

-

Antitumor Activity: Seven patients on the QoD schedule and four on the QD schedule achieved stable disease.[9]

| Schedule | MTD/Recommended Dose | Common DLTs | Stable Disease | Reference |

| Every Other Day (QoD) | 90 mg | Diarrhea, Transaminase Increase | 7 patients | [9] |

| Once Daily (QD) for 7 days every other week | Not established | Diarrhea, Edema, Liver Failure | 4 patients | [9] |

Experimental Protocols

Phase I Monotherapy and Combination with Erlotinib[1][5][10]

-

Patient Population: Patients with advanced or metastatic cancer.

-

Study Design: Dose escalation study of this compound monotherapy or in combination with 100 mg erlotinib daily.

-

Dosing Regimen: this compound was administered once daily for 14 days of a 21-day cycle.

-

Dose Escalation: Escalating doses of this compound were administered to sequential cohorts of patients.

-

Endpoints: The primary objectives were to determine the MTD and DLTs. Secondary objectives included evaluation of pharmacokinetics and antitumor activity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I study of oral gemcitabine prodrug (this compound) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Phase 1b study of the oral gemcitabine 'Pro-drug' this compound in combination with capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of this compound, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of LY2334737

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2334737 is an orally available prodrug of the potent anticancer agent gemcitabine.[1][2] Designed to overcome the limitations of oral gemcitabine administration, such as extensive first-pass metabolism, this compound offers the potential for prolonged systemic exposure to gemcitabine through a more convenient oral dosing regimen. This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Cellular Uptake and Metabolism

This compound is absorbed intact across the intestinal epithelium and circulates systemically as the prodrug.[3] Its activation to the pharmacologically active form, gemcitabine, is a critical step in its mechanism of action.

Hydrolysis by Carboxylesterase 2 (CES2)

The primary mechanism of this compound metabolism is the hydrolysis of its amide bond to release gemcitabine and valproic acid. This conversion is catalyzed by the enzyme Carboxylesterase 2 (CES2).[4][5] CES2 is predominantly expressed in the liver and gastrointestinal tract.[5] The slow rate of this hydrolysis results in a sustained release of gemcitabine, leading to prolonged exposure of tumor cells to the active drug.[3]

Interestingly, the expression of CES2 within tumor cells can significantly influence the sensitivity of these cells to this compound.[4][5] Cancer cells with higher levels of CES2 expression demonstrate increased intracellular conversion of this compound to gemcitabine, leading to enhanced cytotoxicity.[4] This suggests that CES2 expression could serve as a potential biomarker for patient selection in clinical trials.

Intracellular Activation of Gemcitabine

Once released from this compound, gemcitabine is transported into cancer cells and undergoes sequential phosphorylation by intracellular kinases to form the active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). These active metabolites exert their cytotoxic effects by inhibiting DNA synthesis.

Inactivation and Elimination

The primary route of gemcitabine inactivation is deamination by cytidine deaminase (CDA) to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1] The prodrug design of this compound, with the valproate moiety at the N4 position of the cytosine ring, protects the molecule from premature deamination, thus preserving the active gemcitabine for a longer duration. Both this compound and its metabolites are eliminated through biliary and renal excretion.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic activation and mechanism of action of this compound.

Caption: Metabolic activation pathway of this compound.

Quantitative Data

Preclinical Pharmacokinetics

The following table summarizes the pharmacokinetic parameters of this compound and its metabolites in various preclinical models.

| Species | Dose (mg/kg) | Analyte | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) |

| Mouse | 10 | This compound | 1,230 | 3,450 | 2.5 |

| Gemcitabine | 110 | 430 | 1.8 | ||

| dFdU | 1,560 | 12,300 | 4.1 | ||

| Rat | 10 | This compound | 890 | 2,980 | 3.1 |

| Gemcitabine | 95 | 380 | 2.2 | ||

| dFdU | 1,240 | 10,500 | 4.8 | ||

| Dog | 3 | This compound | 450 | 1,890 | 4.2 |

| Gemcitabine | 55 | 290 | 3.5 | ||

| dFdU | 870 | 8,900 | 6.2 |

Note: Data are representative values compiled from preclinical studies. Actual values may vary depending on the specific study design.

Phase I Clinical Pharmacokinetics

Pharmacokinetic data from Phase I clinical trials in patients with advanced solid tumors are presented below.

| Dose (mg) | Analyte | Cmax (ng/mL) | AUC (ng*h/mL) |

| 20 | This compound | 25.4 | 123 |

| Gemcitabine | 2.1 | 15.8 | |

| dFdU | 450 | 9,800 | |

| 30 | This compound | 38.1 | 185 |

| Gemcitabine | 3.2 | 23.7 | |

| dFdU | 680 | 14,700 | |

| 40 | This compound | 50.8 | 246 |

| Gemcitabine | 4.3 | 31.6 | |

| dFdU | 910 | 19,600 |

Note: Data are geometric mean values from a Phase I study in Japanese patients.[2] The pharmacokinetics of this compound and gemcitabine were shown to be dose-proportional.[1][6]

In Vitro Cytotoxicity

The following table shows the in vitro cytotoxicity of this compound and gemcitabine in cancer cell lines with varying CES2 expression.

| Cell Line | CES2 Expression | This compound EC50 (nM) | Gemcitabine EC50 (nM) |

| HCT-116 (Mock) | Low | >10,000 | 15 |

| HCT-116 (CES2) | High | 85 | 12 |

| SK-OV-3 | High | 120 | 25 |

| PANC-1 | Low | >10,000 | 30 |

Note: EC50 values are representative and highlight the dependency of this compound activity on CES2 expression.

Experimental Protocols

CES2 Hydrolysis Assay

This protocol describes an in vitro assay to determine the hydrolysis of this compound by CES2.

References

- 1. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of oral gemcitabine prodrug (this compound) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Preclinical Absorption, Distribution, Metabolism, and Excretion of an Oral Amide Prodrug of Gemcitabine Designed to Deliver Prolonged Systemic Exposure | Semantic Scholar [semanticscholar.org]

- 4. Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine (this compound) and confers prodrug sensitivity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of this compound, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Cell Viability in Response to LY2334737

These application notes provide detailed protocols for assessing the in vitro efficacy of LY2334737, an oral prodrug of gemcitabine, using common cell viability assays: MTT and AlamarBlue. The protocols are intended for researchers, scientists, and drug development professionals investigating the cytotoxic effects of this compound on cancer cell lines.

Introduction

This compound is a novel, orally available prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2][3] Its mechanism of action relies on its hydrolysis by the intracellular enzyme carboxylesterase 2 (CES2) to release gemcitabine.[1][3] Subsequently, gemcitabine is phosphorylated to its active metabolites, which inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[1][4] The expression level of CES2 in cancer cells is a critical determinant of their sensitivity to this compound.[1][3]

This document provides standardized protocols for the MTT and AlamarBlue assays to determine the cytotoxic effects of this compound on cancer cell lines, enabling the determination of key parameters such as IC50 values.

Signaling Pathway and Experimental Workflow

The metabolic activation of this compound and the subsequent steps leading to cell death are crucial for understanding its mechanism. The general workflow for assessing its impact on cell viability is also outlined below.

Figure 1: Simplified signaling pathway of this compound activation and its cytotoxic effect.

Figure 2: General experimental workflow for cell viability assays with this compound.

Quantitative Data Summary

The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and its active metabolite, gemcitabine, in various cancer cell lines. These values are indicative of the cytotoxic potency of the compounds.

Table 1: EC50 Values of this compound and Gemcitabine in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound EC50 (μM) | Gemcitabine EC50 (nM) | Reference |

| HCT-116 | Colon Carcinoma | 0.8 ± 0.1 | 13 ± 2 | [1] |

| SK-OV-3 | Ovarian Cancer | 0.3 ± 0.04 | 24 ± 3 | [1] |

| COLO 205 | Colon Adenocarcinoma | 0.2 ± 0.03 | 11 ± 1 | [1] |

| BXPC3 | Pancreatic Adenocarcinoma | >10 | 9 ± 1 | [1] |

| PANC-1 | Pancreatic Adenocarcinoma | >10 | 17 ± 2 | [1] |

Table 2: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines from MTT Assay

| Cell Line | Incubation Time | Gemcitabine IC50 | Reference |

| MIA PaCa-2 | 72 hours | 25.00 ± 0.47 nM | |

| PANC-1 | 72 hours | 48.55 ± 2.30 µM |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Gemcitabine (as a positive control)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound and gemcitabine in complete medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

AlamarBlue (Resazurin) Assay

Principle: The AlamarBlue assay uses the redox indicator resazurin to measure the metabolic activity of living cells. In viable cells, resazurin is reduced to the highly fluorescent resorufin. The amount of fluorescence is proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Gemcitabine (as a positive control)

-

AlamarBlue reagent

-

96-well plates (black, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.

-

Drug Preparation: Prepare a stock solution and serial dilutions of this compound and gemcitabine in complete medium.

-

Cell Treatment: Replace the medium with 100 µL of the drug dilutions. Include untreated and background control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.

-

Data Analysis: After subtracting the background fluorescence, calculate the percentage of cell viability for each treatment concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of viability versus drug concentration.

References

Application Notes and Protocols for LY2334737 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract